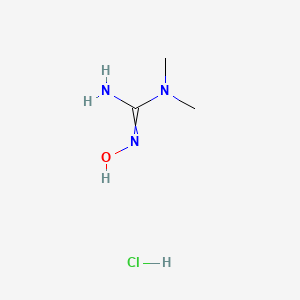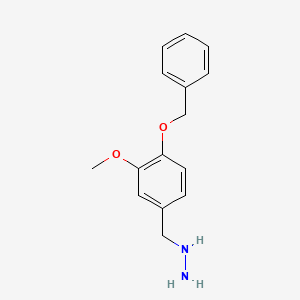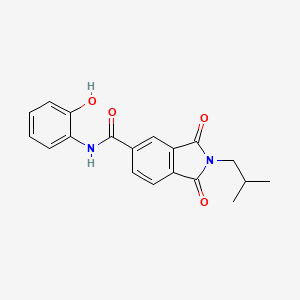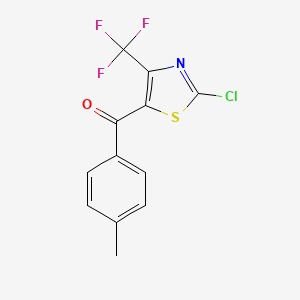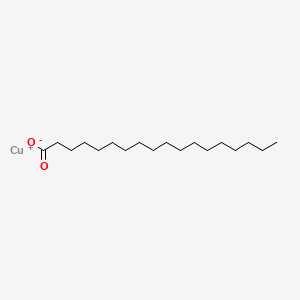![molecular formula C28H34N2O2 B12449019 N,N'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide)](/img/structure/B12449019.png)
N,N'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(tricyclo[3311~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide) is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide) typically involves multiple steps. The starting material is often a tricyclo[3.3.1.1~3,7~]decane derivative, which undergoes a series of reactions to introduce the phenylacetamide groups. Common reagents used in these reactions include acyl chlorides, amines, and catalysts to facilitate the formation of the desired amide bonds.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
化学反応の分析
Types of Reactions
N,N’-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
N,N’-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of N,N’-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other tricyclic derivatives and bis(phenylacetamide) compounds. Examples include:
- Tricyclo[3.3.1.1~3,7~]decane derivatives with different substituents.
- Bis(phenylacetamide) compounds with varying linker groups.
Uniqueness
N,N’-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide) is unique due to its specific tricyclic core and the presence of two phenylacetamide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C28H34N2O2 |
|---|---|
分子量 |
430.6 g/mol |
IUPAC名 |
2-phenyl-N-[[3-[[(2-phenylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide |
InChI |
InChI=1S/C28H34N2O2/c31-25(12-21-7-3-1-4-8-21)29-19-27-14-23-11-24(15-27)17-28(16-23,18-27)20-30-26(32)13-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2,(H,29,31)(H,30,32) |
InChIキー |
QJXAKRNULAMWLU-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)CNC(=O)CC4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-2-methylphenyl)-4-{2-[(3-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12448955.png)
![3-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B12448957.png)
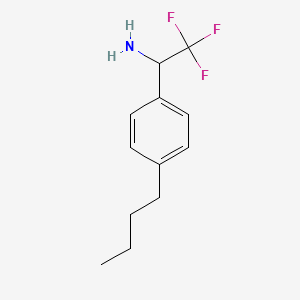
![3-methyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B12448962.png)
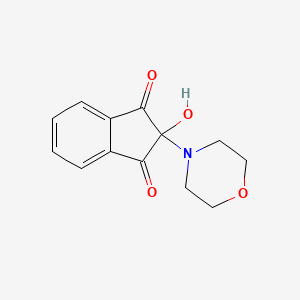
![3'-Difluoromethyl-5'-(isopropylamino)[1,1'-biphenyl]-2-OL](/img/structure/B12448980.png)
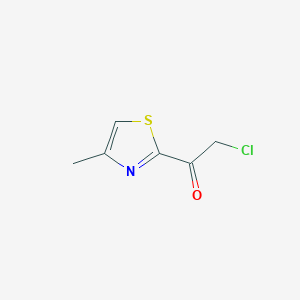
![N-[(E)-(3,4-diethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12448987.png)
